2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
Description
Properties
CAS No. |
1031928-97-8 |
|---|---|
Molecular Formula |
C19H20ClNO4 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-7,8-dimethylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-14-9-13-8-7-11(3)12(4)16(13)21-17(14)20/h7-10H,5-6H2,1-4H3 |
InChI Key |
MVCZXDNSHZWBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C(=C(C=CC2=C1)C)C)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Key Features of the Compound
| Feature | Description |
|---|---|
| Molecular formula | C18H18ClNO4 |
| Molecular weight | 361.82 g/mol |
| Core structure | Quinoline (benzene fused to pyridine) |
| Substituents | 2-chloro, 7,8-dimethyl, 3-(2,2-diethoxycarbonyl)vinyl |
| Functional groups | Chloro, methyl, vinyl, diethoxycarbonyl ester |
Detailed Preparation Methods
Synthesis via Multi-Step Organic Reactions
The synthesis begins with the preparation of substituted anilines or quinoline precursors, followed by formation of vinylquinoline derivatives through condensation and cyclization steps. The incorporation of the chloro substituent and diethoxycarbonyl vinyl group is achieved through selective halogenation and esterification reactions, respectively.
Aza-Diels–Alder (Povarov) Reaction-Based Approach
Recent research has validated the aza-Diels–Alder (Povarov) reaction as a versatile method to synthesize chlorinated quinoline derivatives, including those with substituents analogous to 2-chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline. This approach involves:
- Formation of an aryl imine from an aniline derivative and an aldehyde under acidic catalysis.
- Reaction of the imine with an electron-rich alkyne or dienophile in the presence of a Lewis acid catalyst.
- Oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline.
This method offers several advantages:
- Mild reaction conditions.
- High regioselectivity.
- Incorporation of various substituents, including chloro groups.
- Potential to synthesize complex quinoline architectures and polymers.
Specific Example of Related Chlorinated Quinoline Synthesis
In a representative procedure, 5-chloro-2-methylaniline reacts with 4-methylbenzaldehyde in benzene with p-toluenesulfonic acid catalyst to form an aldimine intermediate. This intermediate then undergoes reaction with 1-ethynylnaphthalene in toluene, catalyzed by boron trifluoride etherate and oxidized by chloranil, yielding a chlorinated quinoline derivative in approximately 75% yield. Although this example uses a methyl substituent at position 8 rather than dimethyl at 7 and 8, the methodology is adaptable to synthesize 7,8-dimethyl substituted analogues.
Control of Reaction Conditions and Analytical Monitoring
Throughout the synthesis, reaction parameters such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and purity. Analytical techniques including thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to monitor reaction progress and characterize intermediates and final products.
Comparative Data Table of Synthesis Parameters
| Step | Reaction Type | Reagents/Catalysts | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aldimine formation | Condensation | 5-chloro-2-methylaniline, 4-methylbenzaldehyde, p-toluenesulfonic acid | Benzene | ~74 | Acid-catalyzed imine formation |
| Aza-Diels–Alder cycloaddition | Cycloaddition + Oxidation | Aldimine, 1-ethynylnaphthalene, BF3·OEt2, chloranil | Toluene | ~75 | Lewis acid catalysis, oxidation to quinoline |
| Halogenation (if required) | Electrophilic substitution | Chlorinating agent (e.g., N-chlorosuccinimide) | Appropriate solvent | Variable | For chloro group introduction |
| Esterification (vinyl group) | Alkylation/esterification | Diethoxycarbonyl reagents | Organic solvent | Variable | To install diethoxycarbonyl vinyl moiety |
Research Discoveries and Advances
- The aza-Diels–Alder (Povarov) reaction has been demonstrated as a powerful tool for synthesizing chlorinated quinoline derivatives with diverse substituents, including methyl and chloro groups, under mild conditions with good yields.
- The reaction tolerates various functional groups and allows for the synthesis of complex quinoline-based macromolecules and polymers, expanding the utility of such compounds in materials science and medicinal chemistry.
- Modifications of the Povarov reaction conditions, such as the use of aromatic solvents and omission of molecular sieves, have been shown to simplify procedures while maintaining high regioselectivity and yield.
- The use of zinc-mediated reductions and Sonogashira coupling reactions enables the preparation of functionalized naphthalene derivatives, which serve as key intermediates in the synthesis of chlorinated benzoquinolines and polybenzoquinolines, structurally related to vinylquinoline derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
- Formula: C₁₂H₁₀ClNO
- Molecular Weight : 219.66 g/mol
- Key Differences : Replaces the diethoxycarbonylvinyl group with a formyl (aldehyde) group at position 3.
- Crystallography : Orthorhombic crystal system (space group Pnma), planar structure with intramolecular C–H⋯O interactions .
- Applications: Intermediate in synthesizing bioactive quinolines; lacks the ester functionality for further derivatization compared to the target compound .
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate
- Formula : C₂₉H₂₃Cl₂N₂O₃
- Key Features: Bis-quinoline system with phenyl and ethoxycarbonyl groups.
- Structural Insights: Dihedral angle of 4.17° between quinoline rings enhances π-π stacking. Weak intramolecular C–H⋯N interactions stabilize the crystal lattice .
2,7-Dichloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline
- Formula: C₁₈H₂₀Cl₂NO₄
- Key Differences : Additional chlorine at position 7 vs. methyl in the target compound.
Functional Group Comparisons
| Compound | Position 3 Substituent | Key Functional Impact |
|---|---|---|
| Target Compound | Diethoxycarbonylvinyl | Enhances lipophilicity; metabolic stability |
| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | Formyl (CHO) | Reactive aldehyde for Schiff base formation |
| Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Ethoxycarbonyl + methoxy | Increased polarity due to methoxy groups |
| 2-Hydrazino-7-chloro-3,8-dimethylquinoline hydrochloride | Hydrazine (NHNH₂) | Enables hydrogen bonding and chelation |
Biological Activity
2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a synthetic organic compound notable for its unique quinoline structure. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. The following sections detail its biological properties, synthesis methods, and relevant studies.
Chemical Structure and Properties
The molecular formula of 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is , with a molecular weight of approximately 361.82 g/mol. Its structure includes a chloro group at the 2-position and dimethyl groups at the 7 and 8 positions of the quinoline ring, alongside a vinyl group linked to a diethoxycarbonyl moiety.
Antimicrobial Properties
Research indicates that compounds with similar structural features to 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that quinoline derivatives can inhibit bacterial growth by interfering with DNA gyrase and topoisomerase enzymes. Preliminary tests on this compound suggest it may possess similar antibacterial properties.
- Antifungal Activity : Quinoline-based compounds have been explored for their antifungal effects against various pathogens, including Candida species. The presence of the chloro and diethoxycarbonyl groups may enhance its antifungal efficacy.
Anticancer Potential
The quinoline scaffold is often associated with anticancer activity due to its ability to interact with cellular targets involved in cancer progression. Research findings indicate:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Case Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential for further investigation in cancer therapy.
Synthesis Methods
The synthesis of 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline can be approached through several organic reactions:
- Starting Materials : The synthesis typically begins with readily available quinoline derivatives.
-
Reactions : Key reactions may include:
- Nucleophilic substitution to introduce the chloro group.
- Alkylation steps to add methyl groups.
- Formation of the vinyl group through elimination reactions.
Interaction Studies
Understanding the interactions between 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline and biological targets is crucial for elucidating its pharmacological profile. Techniques commonly used include:
- Molecular Docking : To predict binding affinities with enzymes or receptors.
- In vitro Assays : To evaluate the biological activity against specific pathogens or cancer cell lines.
Comparison with Related Compounds
To better understand the unique properties of 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloroquinoline | Structure | Basic structure without additional substituents |
| 5-Methylquinoline | Structure | Contains a methyl group at position 5 |
| 8-Hydroxyquinoline | Structure | Hydroxyl group provides different reactivity |
The distinct combination of functional groups in 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline may confer unique biological properties not found in simpler analogs.
Q & A
Q. Table 1: Comparison of Synthesis Methods
How can researchers employ X-ray crystallography and spectroscopic methods to resolve the structural complexity of 2-Chloro-7,8-dimethylquinoline-based compounds?
Basic
Structural elucidation relies on:
- X-ray crystallography : Determines planarity of quinoline rings (e.g., dihedral angles between rings: 4.17° in Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate) and weak interactions (C–H⋯O, π–π stacking) .
- NMR/IR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C7/C8), while IR confirms carbonyl (C=O) and chloro (C–Cl) functional groups .
Q. Table 2: Analytical Techniques for Structural Elucidation
| Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| X-ray Crystallography | Cg distances, torsion angles | Quinoline ring planarity analysis | |
| ¹H NMR | δ 2.5–3.0 ppm (methyl groups) | Substituent quantification |
What biological activities have been reported for 2-Chloro-7,8-dimethylquinoline derivatives, and what experimental models are used to validate these effects?
Basic
Reported activities include:
- Antimicrobial : In vitro assays against E. coli and S. aureus .
- Anticancer : Cytotoxicity studies in human cancer cell lines (e.g., MCF-7) .
- Antimalarial : Enzyme inhibition assays targeting Plasmodium falciparum .
Advanced
To validate bioactivity:
- Dose-response assays : IC₅₀ determination using ATP-based luminescence in cell viability tests.
- Molecular docking : Simulate interactions with target proteins (e.g., PI3Kδ inhibitors for inflammation) .
What strategies optimize the yield and regioselectivity in Vilsmeier-Haack reactions for synthesizing 2-chloro-3-formylquinoline intermediates?
Advanced
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance electrophilic substitution .
- Temperature control : Maintain 353 K to avoid side reactions (e.g., over-chlorination) .
- Purification : Recrystallization from petroleum ether/ethyl acetate mixtures improves purity (>95%) .
Key troubleshooting : Low yields may stem from incomplete iminium ion formation—increase POCl₃ stoichiometry by 10% .
How should researchers address contradictory data in reaction outcomes when using different chlorinating agents or solvent systems?
Advanced
Contradictions (e.g., varying yields with POCl₃ vs. SOCl₂) require systematic analysis:
- Kinetic studies : Monitor reaction progress via TLC/HPLC to identify intermediate stability issues .
- Solvent polarity effects : Compare DMF (high polarity) vs. DCM (low polarity) on reaction rates .
- Computational modeling : Density Functional Theory (DFT) calculations predict regioselectivity trends .
Example : Switching from DMF to THF in nucleophilic addition reduces byproduct formation by 15% .
What methodological challenges arise in multi-step functionalization of 2-Chloro-7,8-dimethylquinoline, and how can they be mitigated?
Advanced
Challenges include:
- Steric hindrance : Bulky substituents at C3/C7 reduce reactivity. Mitigate via microwave-assisted synthesis to enhance kinetics .
- Purification complexity : Use column chromatography with silica gel (hexane:ethyl acetate gradients) to separate regioisomers .
- Functional group compatibility : Protect amine groups during chlorination using Boc-anhydride .
Case study : Synthesis of N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline achieved 78% yield via NaBH₃CN-mediated imine reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
